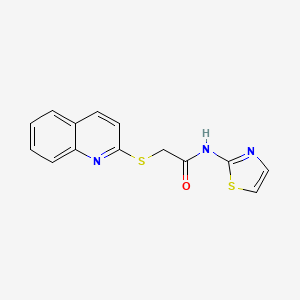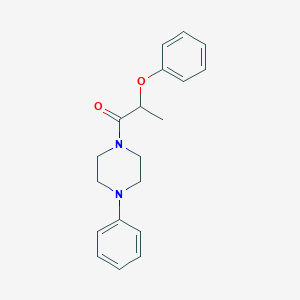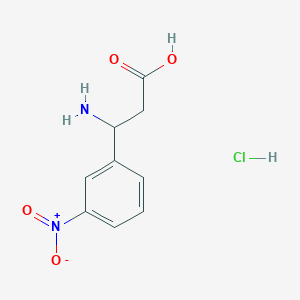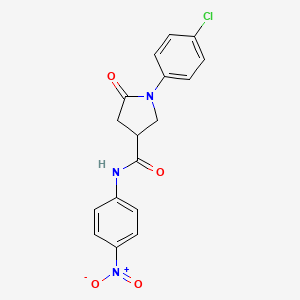![molecular formula C10H14N6O2 B4990850 {[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4990850.png)
{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile is a compound that belongs to the class of triazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and material science. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.
作用機序
The mechanism of action of {[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been reported to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
The compound this compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of reactive oxygen species, and modulate the expression of certain genes involved in inflammation. The compound has also been shown to exhibit low toxicity towards normal cells.
実験室実験の利点と制限
The compound {[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile has several advantages for laboratory experiments. It is readily available, easy to synthesize, and exhibits potent biological activity. However, the compound also has some limitations. It is relatively unstable and may degrade over time, and its solubility in water is limited, which may affect its bioavailability.
将来の方向性
There are several future directions for research on {[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile. One potential area of research is the development of new analogs of the compound with improved potency and selectivity towards specific targets. Another area of research is the investigation of the compound's potential as a drug delivery system, as it has been shown to exhibit good cellular uptake. Additionally, the compound's potential applications in material science, such as in the development of new polymers and coatings, could also be explored.
Conclusion:
In conclusion, this compound is a compound with significant potential applications in various fields such as medicinal chemistry, agrochemistry, and material science. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to explore its potential as a drug delivery system and in material science, and to develop new analogs with improved potency and selectivity.
合成法
The synthesis of {[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-ol with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yields after purification.
科学的研究の応用
The compound {[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor, anti-inflammatory, and antiviral activities. The compound has also been studied for its potential use as an antifungal agent.
特性
IUPAC Name |
2-[[4-(methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2/c1-12-8-13-9(16-3-6-17-7-4-16)15-10(14-8)18-5-2-11/h3-7H2,1H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTGVODPISWQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)OCC#N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4990767.png)
![1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4990782.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-phenylpiperazine](/img/structure/B4990785.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4990788.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4990793.png)
![9,11,13-trimethyl-6,15-dioxadispiro[4.2.5.2]pentadec-10-ene](/img/structure/B4990800.png)
![3-(2-chlorophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4990809.png)


![N-[2-(4-morpholinyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4990833.png)
![2-(5-phenyl-2H-tetrazol-2-yl)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4990840.png)

![N-[3-(dimethylamino)propyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4990856.png)
